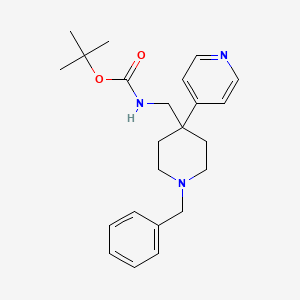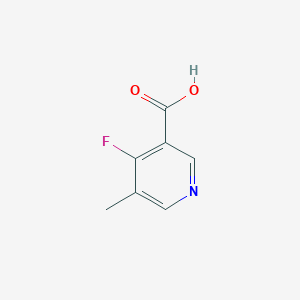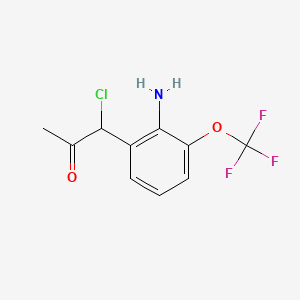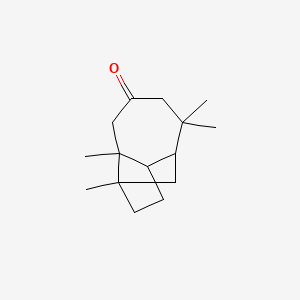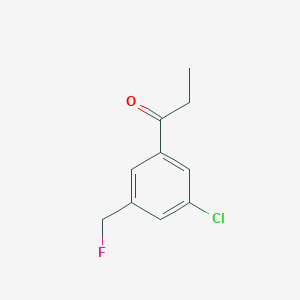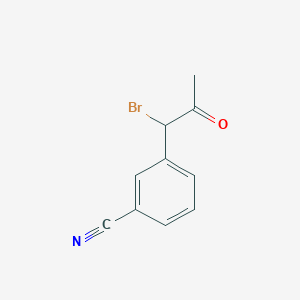
1-Bromo-1-(3-cyanophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-1-(3-cyanophenyl)propan-2-one is an organic compound with the molecular formula C10H8BrNO It is a brominated derivative of propanone, featuring a bromine atom and a cyanophenyl group attached to the propanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-1-(3-cyanophenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 1-(3-cyanophenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction typically occurs under mild conditions, with the bromine atom being introduced at the alpha position of the propanone moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and precise control of reaction parameters can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-1-(3-cyanophenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
Reduction: The compound can be reduced to 1-(3-cyanophenyl)propan-2-ol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidation of the compound can yield 1-(3-cyanophenyl)propan-2-one, with the bromine atom being replaced by a hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in diethyl ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives like 1-azido-1-(3-cyanophenyl)propan-2-one.
Reduction: 1-(3-cyanophenyl)propan-2-ol.
Oxidation: 1-(3-cyanophenyl)propan-2-one.
Applications De Recherche Scientifique
1-Bromo-1-(3-cyanophenyl)propan-2-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting neurological and inflammatory disorders.
Material Science: It is utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its reactivity and functional groups.
Biological Studies: The compound is employed in biochemical assays to study enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 1-Bromo-1-(3-cyanophenyl)propan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The cyanophenyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to molecular targets. These interactions can modulate enzyme activity and receptor binding, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromopropane: A simpler brominated compound used as a solvent and in organic synthesis.
1-Bromo-2-propanol: A brominated alcohol with applications in organic synthesis and as an intermediate in the production of pharmaceuticals.
1-Bromo-3-chloropropane: A halogenated compound used in organic synthesis and as a reagent in chemical reactions.
Uniqueness
1-Bromo-1-(3-cyanophenyl)propan-2-one is unique due to the presence of both a bromine atom and a cyanophenyl group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C10H8BrNO |
|---|---|
Poids moléculaire |
238.08 g/mol |
Nom IUPAC |
3-(1-bromo-2-oxopropyl)benzonitrile |
InChI |
InChI=1S/C10H8BrNO/c1-7(13)10(11)9-4-2-3-8(5-9)6-12/h2-5,10H,1H3 |
Clé InChI |
FREGIJQTWQLKRQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=CC=CC(=C1)C#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Hexyloxy)ethyl]-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole](/img/structure/B14053717.png)



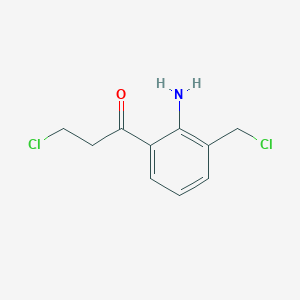
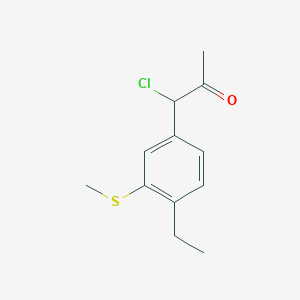
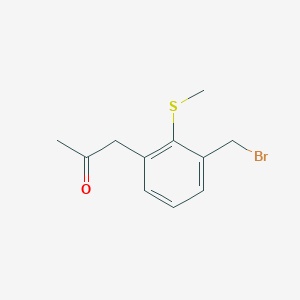
![7',8'-Dihydro-6'H-spiro[cyclobutane-1,5'-[1,3]dioxolo[4,5-G]isoquinoline]](/img/structure/B14053746.png)
![[3-(Dimethylamino)-2-(dimethylazaniumylidenemethyl)prop-2-enylidene]-dimethylazanium dichloride hydrochloride](/img/structure/B14053752.png)
